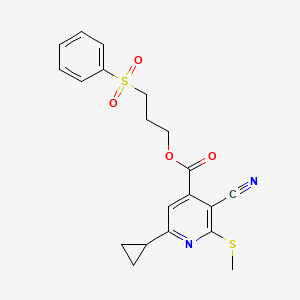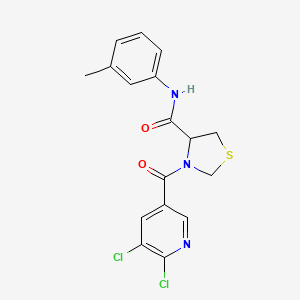![molecular formula C7H11ClN4O B2957958 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride CAS No. 2126161-38-2](/img/structure/B2957958.png)
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride” is a chemical compound with a complex structure. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The azetidine ring and the 1,2,3-triazole ring are key structural features. The exact molecular structure would need to be determined through techniques such as NMR spectroscopy .Applications De Recherche Scientifique
Ring Expansion and Rearrangement in Azetidine Derivatives
Research has shown that azetidine derivatives, such as 2-(1-Hydroxyalkyl)azetidines, can undergo ring expansion when reacted with bis(trichloromethyl) carbonate (BTC) after basic treatment to afford oxazolidinones. This process is influenced by the alcohol class and the substitution pattern on the azetidine ring, highlighting the versatility and reactivity of azetidine derivatives in synthetic chemistry (Couty, Drouillat, & Lemée, 2011).
Synthesis and Functionalization of Azetidine Compounds
The preparation of azetidine compounds, including amino and aminomethyl derivatives, through ammonolysis and reduction processes, underscores the synthetic accessibility of azetidine structures. These compounds serve as key intermediates for further chemical transformations (Chen, Hung, Chen, & Ohta, 1972). Similarly, the synthesis of 1-alkoxycarbonyl-3-bromoazetidin-2-ones demonstrates the potential of azetidine derivatives as elastase inhibitors, illustrating their relevance in medicinal chemistry and enzyme inhibition studies (Beauve, Tjoens, Touillaux, Lamotte‐Brasseur, Marchand‐Brynaert, & Fastrez, 1999).
Copper-Catalyzed Cycloadditions Involving Azides and Alkynes
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1H-[1,2,3]-triazoles, highlights a pivotal method in the synthesis of triazole derivatives. This method is compatible with solid-phase peptide synthesis, indicating its utility in the development of peptide-based compounds with potential biological activities (Tornøe, Christensen, & Meldal, 2002).
Applications in Antibacterial and Antifungal Research
The synthesis of novel benzimidazole derivatives incorporating azetidin-2-one structures and their evaluation as antimicrobial agents underscore the therapeutic potential of azetidine-based compounds. These studies demonstrate the antimicrobial efficacy of such derivatives, providing a foundation for the development of new drugs with azetidine and triazole motifs (Ansari & Lal, 2009).
Mécanisme D'action
Target of Action
The compound contains an azetidine ring and a 1,2,3-triazole ring. Compounds containing these structures have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Again, this would depend on the specific target. The compound could potentially affect any biochemical pathway in which the target is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the azetidine ring might influence its absorption and distribution, while the 1,2,3-triazole ring might affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZNDFFJWZART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide](/img/structure/B2957876.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride](/img/structure/B2957881.png)
![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)



![Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B2957891.png)




